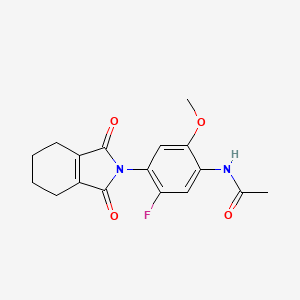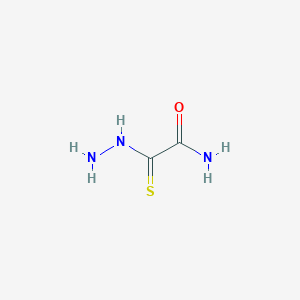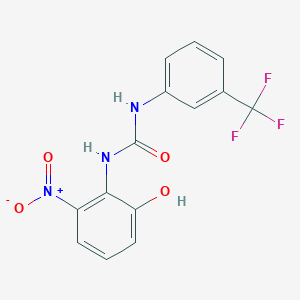
N-(2-hydroxy-6-nitro-phenyl)-N'-(3-trifluoromethyl-phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-6-nitro-phenyl)-N’-(3-trifluoromethyl-phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-6-nitro-phenyl)-N’-(3-trifluoromethyl-phenyl)urea typically involves the reaction of 2-hydroxy-6-nitroaniline with 3-trifluoromethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-hydroxy-6-nitro-phenyl)-N’-(3-trifluoromethyl-phenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted urea derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of N-(2-hydroxy-6-nitro-phenyl)-N’-(3-trifluoromethyl-phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like nitro and trifluoromethyl can influence its binding affinity and specificity, leading to desired biological effects.
類似化合物との比較
Similar Compounds
N-(2-hydroxy-phenyl)-N’-(3-trifluoromethyl-phenyl)urea: Lacks the nitro group, which may result in different chemical and biological properties.
N-(2-hydroxy-6-nitro-phenyl)-N’-(phenyl)urea:
N-(2-hydroxy-6-nitro-phenyl)-N’-(3-chlorophenyl)urea: Contains a chloro group instead of trifluoromethyl, leading to variations in chemical behavior and biological activity.
Uniqueness
N-(2-hydroxy-6-nitro-phenyl)-N’-(3-trifluoromethyl-phenyl)urea is unique due to the combination of hydroxy, nitro, and trifluoromethyl groups in its structure. This combination imparts distinctive chemical properties, such as increased reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
160383-87-9 |
|---|---|
分子式 |
C14H10F3N3O4 |
分子量 |
341.24 g/mol |
IUPAC名 |
1-(2-hydroxy-6-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H10F3N3O4/c15-14(16,17)8-3-1-4-9(7-8)18-13(22)19-12-10(20(23)24)5-2-6-11(12)21/h1-7,21H,(H2,18,19,22) |
InChIキー |
ULOBWFQFTPJMGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC=C2O)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



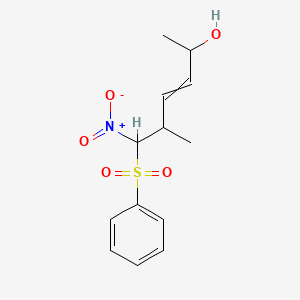
![1-Oxaspiro[4.5]decan-7-one, 4-methyl-](/img/structure/B14277947.png)
![Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)-](/img/structure/B14277952.png)
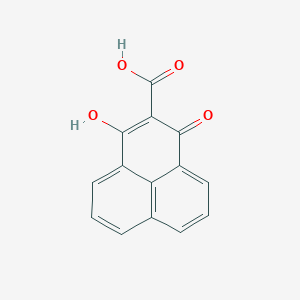

![1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one](/img/structure/B14277977.png)
![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)
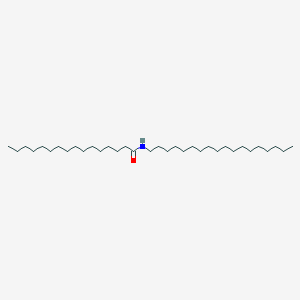

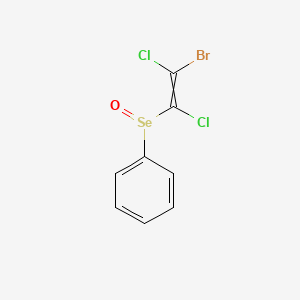
![Chloro[1-(oxolan-2-yl)ethenyl]mercury](/img/structure/B14278002.png)
